8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Description
Systematic Nomenclature and Synonyms
The compound this compound possesses multiple systematic names and synonyms that reflect different nomenclature conventions and databases. According to PubChem registry data, the compound is assigned CAS number 616201-80-0 and PubChem CID 10465263. The International Union of Pure and Applied Chemistry (IUPAC) systematic name is designated as 7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which reflects the standard nomenclature conventions for benzazepine ring systems. Alternative IUPAC nomenclature includes this compound, representing a different numbering system for the same molecular structure.
The compound is extensively catalogued under various synonyms across chemical databases and literature sources. Primary synonyms include Lorcaserin A, LorcaserinA, and 1H-3-Benzazepine, 8-chloro-2,3,4,5-tetrahydro-1-methyl-. Additional chemical identifiers encompass CHEMBL181172, MFCD09833669, and SCHEMBL170848, which facilitate cross-referencing across multiple chemical information systems. The compound is also referenced as 8-CHLORO-1-METHYL-2,3,4,5-TETRAHYDRO-1H-3-BENZAZEPINE in uppercase notation and as (1R,S)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine when indicating stereochemical considerations.
European Community number 809-254-4 and various laboratory catalogue numbers including HMS3750C11, BCP04102, and AB52743 further establish the compound's identity in commercial and research contexts. The systematic organization of these nomenclature variations ensures accurate identification and prevents confusion in scientific communications and database searches.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₁H₁₄ClN, representing eleven carbon atoms, fourteen hydrogen atoms, one chlorine atom, and one nitrogen atom. This composition yields a molecular weight of 195.69 grams per mole, as computed through standard atomic mass calculations based on current International Union of Pure and Applied Chemistry atomic weight standards. The molecular weight determination utilizes PubChem computational methods version 2.2, ensuring accuracy and consistency with established chemical databases.
The elemental composition analysis reveals the compound's classification as a monohalogenated nitrogen-containing heterocycle. The carbon content represents 67.51% of the total molecular mass, while hydrogen contributes 7.21%, chlorine accounts for 18.11%, and nitrogen comprises 7.16% of the molecular weight. This distribution reflects the compound's organic nature with significant halogen substitution that influences its chemical and physical properties.
The molecular formula can be systematically analyzed through fragmentation patterns that demonstrate the structural integrity of the benzazepine core. The presence of a single nitrogen atom within the seven-membered ring system creates specific electronic and steric effects that influence the compound's overall stability and reactivity patterns. The chlorine substitution at position 8 (or 7, depending on numbering convention) introduces electron-withdrawing characteristics that modify the electron density distribution throughout the aromatic system.
| Property | Value | Method/Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄ClN | PubChem Computation |
| Molecular Weight | 195.69 g/mol | PubChem 2.2 |
| Carbon Content | 67.51% | Calculated |
| Hydrogen Content | 7.21% | Calculated |
| Chlorine Content | 18.11% | Calculated |
| Nitrogen Content | 7.16% | Calculated |
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic analysis of this compound hydrochloride hemihydrate has revealed detailed information about the compound's solid-state structure and molecular conformation. Single-crystal X-ray diffraction studies demonstrate that the compound crystallizes with two crystallographically independent protonated molecules in the asymmetric unit, labeled as molecules A and B. These molecules exhibit remarkable conformational similarity with a root-mean-square deviation of 0.0821 Angstroms and a maximum atomic deviation of 0.1417 Angstroms.
The seven-membered benzazepine ring adopts a characteristic chair-like conformation in the solid state. This conformation is defined by specific atomic arrangements where C1, C2, C3, and C4 form the seat of the chair, C1, C4, C5, and C6 constitute the back portion, and C2, C3, and N1 form the legs of the chair structure. This conformational preference reflects the energetically favorable arrangement that minimizes steric strain while maintaining optimal orbital overlap within the ring system.
Stereochemical confirmation has been established through Flack parameter refinement, yielding a value of 0.07(5) based on 926 Friedel pairs using the R model. This analysis confirms the correct absolute configuration of the chiral center at the methyl-bearing carbon atom. The crystallographic space group P 1 1 2₁ accommodates the chiral nature of the compound and provides insight into the molecular packing arrangements.
The crystal structure exhibits specific intermolecular interactions that stabilize the solid-state arrangement. These interactions include hydrogen bonding networks involving the protonated nitrogen center, chloride counterions, and water molecules in the hemihydrate structure. The packing efficiency and intermolecular forces contribute to the compound's physical properties and stability characteristics.
| Crystallographic Parameter | Value | Analysis Method |
|---|---|---|
| Space Group | P 1 1 2₁ | Single Crystal X-ray |
| Independent Molecules | 2 (A and B) | Structural Analysis |
| RMSD Between Molecules | 0.0821 Å | Conformational Comparison |
| Maximum Atom Deviation | 0.1417 Å | Structural Overlay |
| Flack Parameter | 0.07(5) | Friedel Pair Analysis |
| Ring Conformation | Chair-like | Geometric Analysis |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Comprehensive spectroscopic characterization of this compound has been achieved through multiple analytical techniques providing detailed structural confirmation and chemical environment analysis. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that correspond to the compound's unique structural features and electronic environment.
Proton nuclear magnetic resonance analysis conducted in deuterium oxide solvent system demonstrates characteristic signals for the aromatic proton region appearing between 7.28-7.19 parts per million, representing three aromatic hydrogen atoms. The aliphatic region exhibits a quintet pattern at 3.52 parts per million corresponding to the methyl-bearing carbon proton, which couples with the methyl group showing a coupling constant of 7.5 Hertz. The methyl group itself appears as a doublet at 1.35 parts per million with the corresponding coupling constant of 7.5 Hertz. Additional signals in the 3.30-2.87 parts per million range correspond to methylene protons attached to nitrogen within the seven-membered ring system.
Carbon-13 nuclear magnetic resonance spectroscopy identifies eleven distinct carbon environments corresponding to the molecular formula. Key carbon signals include aromatic carbons at 145.8, 138.5, 132.1, 132.0, 126.9, and 126.5 parts per million, representing the benzene ring and substitution patterns. Aliphatic carbons appear at 50.8, 44.8, 34.7, and 31.4 parts per million for the seven-membered ring carbons, with the methyl carbon resonating at 17.8 parts per million.
Infrared spectroscopy analysis reveals characteristic absorption bands that confirm functional group presence and molecular vibrations. The spectrum displays prominent peaks at approximately 3500 wavenumbers corresponding to nitrogen-hydrogen stretching vibrations. Carbon-hydrogen stretching vibrations appear in the 2900-3100 wavenumber region, with specific patterns distinguishing between aromatic and aliphatic proton environments. Additional characteristic bands include carbon-carbon aromatic stretching and bending modes, and carbon-chlorine stretching vibrations that confirm the halogen substitution pattern.
Mass spectrometry analysis using electron ionization conditions provides fragmentation patterns that support structural identification. The molecular ion peak appears at mass-to-charge ratio 195, consistent with the calculated molecular weight. Primary fragmentation produces ions at mass-to-charge ratios 179.0624 (loss of CH₃), 166 (loss of CHO), and 144.0935 (loss of Cl from the 179 fragment). These fragmentation patterns confirm the structural connectivity and substituent locations within the molecule.
| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.28-7.19 ppm (3H) |
| Methyl-bearing proton | 3.52 ppm (quintet, J=7.5 Hz) | |
| Methyl group | 1.35 ppm (doublet, J=7.5 Hz) | |
| Ring methylene | 3.30-2.87 ppm | |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 145.8-126.5 ppm |
| Ring carbons | 50.8-31.4 ppm | |
| Methyl carbon | 17.8 ppm | |
| Infrared Spectroscopy | N-H stretch | ~3500 cm⁻¹ |
| C-H stretch | 2900-3100 cm⁻¹ | |
| Mass Spectrometry | Molecular ion | m/z 195 |
| Base fragments | m/z 179, 166, 144 |
Propriétés
IUPAC Name |
7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440335, DTXSID30861560 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616201-80-0 | |
| Record name | Lorcaserin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mécanisme D'action
Target of Action
Lorcaserin A, also known as 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine or simply Lorcaserin, primarily targets the serotonin 2C receptor (5-HT2C) . This receptor plays a crucial role in regulating appetite and satiety, making it a key target for weight management.
Mode of Action
Lorcaserin is a highly selective agonist for the 5-HT2C receptor. By selectively activating these receptors, particularly those located in the anorexigenic pro-opiomelanocortin neurons in the arcuate nucleus of the hypothalamus, lorcaserin promotes satiety and reduces food intake.
Biochemical Pathways
It is believed that the drug’s activation of 5-ht2c receptors stimulates pro-opiomelanocortin (pomc) neurons in the arcuate nucleus of the hypothalamus. This leads to increased release of alpha-melanocortin stimulating hormone at melanocortin-4 receptors, resulting in satiety and decreased food intake.
Pharmacokinetics
Lorcaserin undergoes extensive hepatic metabolism, producing inactive compounds. The major metabolite circulating in the plasma is Lorcaserin sulfamate (M1), and N-carbamoyl glucuronide lorcaserin (M5) is the major metabolite in urine. The exact bioavailability of lorcaserin is unknown, but absorption is virtually complete, as 92% of the radioactivity can be recovered in urine after oral intake of a radiolabeled dose.
Result of Action
The activation of 5-HT2C receptors by lorcaserin leads to a decrease in food consumption and promotes weight loss. It has been shown to reduce body weight in animal models of obesity. In clinical studies, lorcaserin has produced a dose-dependent weight loss over a 12-week period.
Action Environment
The efficacy and stability of lorcaserin can be influenced by various environmental factors. For instance, lorcaserin is used in conjunction with physical activity and calorie restriction for weight loss in obese patients with a body mass index (BMI) of 30 and above, and in overweight patients with weight-related comorbidities. This suggests that lifestyle modifications can enhance the drug’s effectiveness.
Analyse Biochimique
Biochemical Properties
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine interacts primarily with the serotonin 5-HT2C receptors. These receptors are G protein-coupled receptors that play a crucial role in regulating mood, appetite, and other physiological processes. The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This interaction is highly selective, with minimal binding to other serotonin receptor subtypes.
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By activating the 5-HT2C receptors, the compound modulates the release of neurotransmitters such as dopamine and norepinephrine, which are critical for maintaining mood and appetite balance. Additionally, it has been shown to reduce food intake and body weight in animal models, highlighting its potential as an anti-obesity agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the 5-HT2C receptors. This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades. These cascades involve the activation of phospholipase C, which increases the production of inositol triphosphate and diacylglycerol, ultimately resulting in the release of calcium ions from intracellular stores. This increase in intracellular calcium levels is crucial for various cellular functions, including neurotransmitter release and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to receptor desensitization. Studies have shown that chronic administration of the compound leads to sustained reductions in food intake and body weight in animal models
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces food intake and body weight without significant adverse effects. At higher doses, it can cause toxic effects, including cardiovascular issues and behavioral changes. The threshold for these adverse effects varies among different animal species, highlighting the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of the compound. These metabolic processes result in the formation of various metabolites, some of which may retain biological activity. The compound’s metabolism can influence its efficacy and safety profile, necessitating thorough pharmacokinetic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain. This distribution pattern is critical for its therapeutic effects on central nervous system disorders.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and membrane-bound organelles. The compound’s activity is influenced by its localization, as it needs to be in proximity to the 5-HT2C receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments, further modulating its activity and function.
Activité Biologique
8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, commonly known as Lorcaserin, is a compound recognized for its significant biological activity, particularly as a selective serotonin 5-HT2C receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacological effects, therapeutic applications, and relevant research findings.
- Chemical Formula : C11H14ClN
- Molecular Weight : 195.69 g/mol
- CAS Number : 846589-98-8
Lorcaserin primarily acts as an agonist at the 5-HT2C receptor, which plays a crucial role in appetite regulation and energy homeostasis. By selectively activating this receptor, Lorcaserin promotes satiety and reduces food intake, making it a candidate for obesity treatment .
Pharmacological Effects
- Weight Loss : Clinical studies have demonstrated that Lorcaserin effectively induces weight loss in obese patients. In a 28-day study with Sprague-Dawley rats, a significant reduction in weight gain was observed when administered at doses of 36 mg/kg .
- Safety Profile : Lorcaserin has shown a favorable safety profile in clinical trials. The most common side effects reported include headache, dizziness, and fatigue. Importantly, it does not appear to have the same addictive potential as other weight-loss medications .
- Central Nervous System Disorders : Beyond obesity treatment, there is emerging evidence suggesting potential applications in treating other CNS disorders due to its serotonergic activity. The modulation of serotonin pathways may benefit conditions such as depression and anxiety .
Table 1: Summary of Key Studies on Lorcaserin
Case Studies
- Clinical Trials : In pivotal trials involving over 12,000 participants, Lorcaserin was shown to facilitate weight loss when combined with lifestyle changes. The primary endpoint was met with participants achieving at least a 5% reduction in body weight over one year .
- Post-Marketing Surveillance : Following its approval by the FDA for chronic weight management, post-marketing studies have continued to monitor the long-term effects and safety of Lorcaserin in diverse populations .
Applications De Recherche Scientifique
Pharmacological Applications
Serotonin Receptor Agonism
The compound acts primarily as a selective agonist for the 5-HT_2C serotonin receptor. This receptor plays a crucial role in regulating appetite and satiety, making the compound a candidate for anti-obesity treatments. Research indicates that stimulation of the 5-HT_2C receptor can lead to reduced food intake and increased feelings of fullness, thus aiding in weight management efforts .
Central Nervous System Disorders
Due to its action on serotonin receptors, 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has been investigated for its potential therapeutic effects on various central nervous system disorders beyond obesity. It may be useful in treating conditions such as depression and anxiety disorders by modulating neurotransmitter systems involved in mood regulation .
Synthesis and Chemical Properties
Chemical Structure and Properties
The compound has the molecular formula C_11H_14ClN and a molecular weight of approximately 195.69 g/mol. Its structure includes a chloro group that contributes to its biological activity and pharmacokinetic properties .
Synthesis Methods
The synthesis of this compound involves several chemical processes. Notable methods include:
- Reactions with Chiral Reagents : The compound can be synthesized from [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride using aluminum chloride as a catalyst. This method emphasizes the importance of chirality in achieving the desired pharmacological activity .
- Purification Techniques : The final product is often purified through solvent extraction methods, yielding a high-purity enantiomer suitable for pharmacological studies .
Case Studies and Research Findings
Anti-obesity Effects
In clinical settings, compounds similar to this compound have been evaluated for their efficacy in weight loss programs. Studies have shown that selective serotonin receptor agonists can significantly reduce body weight by altering feeding behavior and energy expenditure .
Anxiolytic Properties
Research has also explored the anxiolytic potential of this compound. By selectively targeting specific GABA_A receptor subtypes (such as α2 and α3), it may provide therapeutic benefits without the sedative effects commonly associated with traditional benzodiazepines . This property is particularly valuable in developing non-sedating anxiolytics.
Analyse Des Réactions Chimiques
Cyclization
-
Reagents : AlCl3 (Lewis acid catalyst), DMF (solvent).
-
Mechanism : The ammonium chloride intermediate undergoes intramolecular cyclization to form the seven-membered benzazepine ring.
-
Product : The free base of the compound, which is subsequently converted to its hydrochloride salt .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Cyclization | AlCl3, DMF | Reflux (50–100°C) | Free base |
Substitution
-
Reagents : Thionyl chloride (SOCl2), thiophenol (catalyst).
-
Conditions : Stirring at room temperature (20–25°C) for 2–12 hours .
-
Mechanism : Chlorination at the 8-position via nucleophilic substitution.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Substitution | SOCl2, thiophenol | RT (20–25°C) | Hydrochloride salt |
Oxidation
-
Reagents : Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (mCPBA).
-
Conditions : Mild acidic or neutral conditions.
-
Mechanism : Oxidation of the nitrogen atom to form N-oxides.
-
Product : Corresponding N-oxide derivatives.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H2O2, mCPBA | Acidic/neutral | N-oxides |
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
-
Conditions : Low-temperature reduction (0–5°C).
-
Mechanism : Reduction of the benzazepine ring to form dihydro or tetrahydro derivatives.
-
Product : Reduced benzazepine derivatives.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Reduction | LiAlH4, NaBH4 | Low temp (0–5°C) | Reduced derivatives |
Purification Methods
The compound is purified using:
-
Column Chromatography : Silica gel or reversed-phase columns to isolate the free base .
-
Crystallization : Conversion to the hydrochloride salt using HCl/dioxane, followed by recrystallization .
-
Solvent Extraction : Ethyl acetate/water partitioning to remove impurities .
| Purification Step | Technique | Solvent | Yield |
|---|---|---|---|
| Chromatography | Silica gel | DMF/DCM | 70–80% |
| Crystallization | HCl/dioxane | Water/ethanol | 90–95% |
Chemical Stability and Reactivity
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzoazepines
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Molecular Formula: C₁₀H₁₀BrNO
- Key Features : Bromine at the 8-position enhances electrophilic reactivity compared to chlorine. The ketone group at the 1-position allows for nucleophilic substitutions.
- Biological Activity : Used as an intermediate in drug synthesis; lacks the methyl group, reducing receptor specificity compared to the target compound .
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Molecular Formula : C₁₀H₁₂FN
- Key Features : Fluorine’s small size and high electronegativity improve metabolic stability. Unlike the target compound, it lacks a methyl group.
- Biological Activity: Investigated as a phenylethanolamine N-methyltransferase (PNMT) inhibitor; shows distinct adrenergic receptor interactions .
8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine
- Molecular Formula : C₁₀H₁₂N₂O₂
- Key Features : The nitro group introduces redox-active properties, enabling bioreduction to reactive intermediates.
- Biological Activity: Potential antidepressant effects via serotonin/norepinephrine pathways; less stable than chloro derivatives .
Substituted Benzoazepines with Non-Halogen Groups
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
- Molecular Formula: C₁₁H₁₅NO
- Key Features : Methoxy’s electron-donating effect increases solubility but reduces receptor affinity compared to chlorine.
8-Amino-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Methylated Analogues
1-Allyl-8-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
- Molecular Formula : C₁₃H₁₇N₃
- Key Features : Pyrido-diazepine fusion alters ring strain and electronic properties.
- Biological Activity: Limited receptor specificity; structurally distinct due to the fused pyridine ring .
Structural and Functional Analysis
Substituent Effects on Reactivity and Bioactivity
Key Observations :
- Chlorine vs. Bromine : Bromine’s larger atomic radius increases steric hindrance, reducing receptor binding efficiency compared to chlorine .
- Methyl Group: The 1-methyl group in the target compound enhances metabolic stability and 5-HT₂C selectivity, absent in non-methylated analogues .
- Nitro vs.
Pharmacological and Industrial Relevance
The target compound’s structural uniqueness lies in its chlorine-methylene synergy , optimizing both receptor affinity (via chlorine’s electronic effects) and pharmacokinetics (via the methyl group’s steric protection). In contrast, brominated derivatives are preferred in cross-coupling reactions for drug synthesis , while fluorinated variants are explored for enzyme inhibition .
Méthodes De Préparation
Starting Materials and Initial Steps
The synthesis often begins with commercially available or readily prepared precursors such as 2-(4-chlorophenyl)ethylamine derivatives. For example, 2-(4-chlorophenyl)ethyl bromide or 2-(4-chlorophenyl)ethanol can be converted into 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride, which serves as a key intermediate for subsequent cyclization steps.
Cyclization via Friedel-Crafts Alkylation
A pivotal step involves reacting [2-(4-chlorophenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with aluminum chloride (AlCl3) at elevated temperatures (approximately 125–130°C). This reaction promotes intramolecular cyclization forming the 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine backbone.
| Step | Reagents/Conditions | Temperature (°C) | Time | Outcome |
|---|---|---|---|---|
| Cyclization | [2-(4-chlorophenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride + AlCl3 | 125–130 | Several hours | Formation of benzazepine ring system |
Purification of Crude Product
The crude product obtained is typically an oil with approximately 35–40% purity for the desired (R)-enantiomer free base. Purification involves solvent extraction, phase separations, and vacuum distillation to remove impurities and solvents.
Enantiomeric Resolution
To obtain the (R)-enantiomer with high enantiomeric excess (ee), the crude free base is converted into its L-(+)-tartaric acid salt by dissolving the free base in an acetone-water mixture at 40–60°C, followed by cooling to 5–10°C to precipitate the enantiomerically enriched salt. This salt typically achieves an ee of approximately 98.5% or greater.
| Step | Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Salt formation | Dissolution in acetone-water + L-(+)-tartaric acid | 40–60 | Formation of enantiomerically enriched salt |
| Crystallization | Cooling of solution | 5–10 | Precipitation of salt with >98% ee |
Final Purification and Crystallization
The (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hemihydrate is obtained by crystallization from ethyl acetate under controlled water content (0.2–1% by weight) and nitrogen atmosphere. This step yields a crystalline solid with chemical purity ~100% and chiral purity ≥99% ee.
A notable alternative process involves the use of chiral epoxides such as S-propylene oxide to introduce chirality early in the synthesis. This method includes:
- Protection of 4-chlorophenethylamine with 2-nitrobenzene sulfonyl chloride at 0–5°C.
- Reaction with racemic or chiral propylene oxide.
- Chlorination with thionyl chloride at 45–50°C.
- Subsequent cyclization with AlCl3 to form the benzazepine ring.
This route offers advantages in controlling stereochemistry and potentially reducing the number of purification steps.
| Preparation Stage | Reagents/Conditions | Temperature (°C) | Purity/Outcome |
|---|---|---|---|
| Starting material synthesis | 2-(4-chlorophenyl)ethanol → 2-(4-chlorophenyl)ethyl bromide | Variable | Intermediate for amine formation |
| Amine intermediate formation | 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride | Variable | Key precursor for cyclization |
| Cyclization | AlCl3, [2-(4-chlorophenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride | 125–130 | Formation of benzazepine backbone |
| Purification | Solvent extraction, distillation | Room temp - vacuum distillation | ~35-40% crude purity free base |
| Enantiomeric resolution | L-(+)-tartaric acid in acetone-water | 40–60 (dissolution), 5–10 (cooling) | >98% ee salt formation |
| Final crystallization | Ethyl acetate, controlled water content, nitrogen atmosphere | Room temp | Crystalline HCl hemihydrate, >99% purity |
- Enantiomeric Purity: Chiral HPLC analysis confirms enantiomeric excess ≥98.5% after tartaric acid salt formation.
- Chemical Purity: Achieved ~100% purity after final crystallization.
- Phase Behavior: Multi-phase extraction steps with cyclohexane and aqueous NaOH optimize removal of impurities.
- Water Content Control: Karl Fischer titration ensures water in ethyl acetate phase is maintained at ~0.6–0.8% to optimize crystallization quality.
The preparation of this compound involves carefully controlled multi-step synthesis, including cyclization with AlCl3, purification by solvent extraction and distillation, and enantiomeric resolution via tartaric acid salt formation. Alternative synthetic routes using chiral epoxides provide stereochemical control. The final product is isolated as a crystalline hydrochloride hemihydrate with high chemical and chiral purity, suitable for pharmaceutical applications.
This overview is based on comprehensive patent disclosures and research literature, reflecting current industrially relevant methods for this compound’s preparation.
Q & A
Q. What are the recommended synthetic pathways for 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine, and how can yield be optimized?
A common method involves a two-step synthesis: (1) pH adjustment using sodium bicarbonate in aqueous/dichloromethane biphasic systems to isolate intermediates, followed by (2) solvent extraction and concentration. For example, a 96% yield was achieved by reacting intermediates with magnesium hydroxide at 10°C for 30 minutes, followed by extended reaction periods . Optimization may involve adjusting solvent ratios, temperature gradients, and catalyst loading.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Due to incomplete toxicological data, strict precautions are necessary:
- Use personal protective equipment (PPE) including gloves and lab coats.
- Work in a fume hood to avoid inhalation or skin contact.
- Adhere to hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Q. How can researchers ensure purity during synthesis and purification?
Purification techniques include:
- Solvent extraction (e.g., dichloromethane for separating aqueous/organic layers).
- pH adjustment to isolate intermediates (e.g., sodium bicarbonate to neutralize acidic byproducts).
- Analytical validation via HPLC or LC-MS to monitor impurities, referencing pharmacopeial standards for acceptable impurity thresholds (e.g., ≤0.5% for individual impurities) .
Advanced Research Questions
Q. How can polymorphic forms of this compound be characterized, and what factors influence polymorph stability?
Polymorphs are characterized using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Stability is influenced by crystallization conditions (e.g., solvent polarity, cooling rates). Patent data highlight that novel polymorphs can be isolated by varying recrystallization solvents (e.g., ethanol vs. acetone) and annealing temperatures .
Q. What computational methods are effective for predicting reaction pathways and optimizing derivative synthesis?
Quantum chemical calculations (e.g., density functional theory) and AI-driven platforms like COMSOL Multiphysics enable reaction path searches. ICReDD’s approach combines computational predictions with experimental validation, narrowing optimal conditions (e.g., temperature, catalyst selection) and reducing trial-and-error cycles by 40–60% .
Q. How should contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation be resolved?
Cross-validate data using complementary techniques:
Q. What advanced analytical strategies are used for impurity profiling in pharmaceutical-grade synthesis?
High-resolution LC-MS or GC-MS identifies unknown impurities. Pharmacopeial guidelines recommend using C18 columns with UV detection (e.g., 254 nm) and relative retention times to quantify impurities. For example, impurities exceeding 0.5% require isolation and structural confirmation .
Q. How can factorial design improve experimental efficiency in optimizing reaction conditions?
Factorial design tests multiple variables (e.g., temperature, catalyst concentration, solvent polarity) simultaneously. For example, a 2³ factorial design can identify interactions between variables, reducing the number of experiments needed by 50% while maximizing yield .
Data Contradiction and Theoretical Integration
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in synthesis?
Apply iterative feedback loops:
- Refine computational models using experimental data (e.g., adjusting Gibbs free energy parameters).
- Validate hypotheses with controlled experiments (e.g., altering reaction stoichiometry).
- Use Bayesian optimization to prioritize high-probability reaction pathways .
Q. What theoretical frameworks support the integration of experimental and computational data for this compound?
The ICReDD framework combines quantum mechanics/molecular mechanics (QM/MM) simulations with cheminformatics. This hybrid approach enables predictive modeling of reaction outcomes and accelerates the discovery of novel derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
